molecular formula C12H12N2OS B2491105 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one CAS No. 133211-47-9

2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No. B2491105
CAS RN: 133211-47-9
M. Wt: 232.3
InChI Key: HZGMMSIBWXESDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one" involves condensation reactions, rearrangements, and microwave-assisted methods. For instance, the condensation of certain tetrahydroimidazoisoquinolinones with aromatic aldehydes affords derivatives that can transform under specific conditions into other complex structures (Degutytė, Šačkus, & Berg, 2001). Similarly, novel functionalized derivatives have been synthesized, demonstrating the versatility of these compounds in organic synthesis (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Molecular Structure Analysis

Molecular structure analysis of derivatives has been facilitated by various spectroscopic techniques, including X-ray crystallography. These analyses reveal detailed information about the conformation and stereochemistry of these molecules (Arab-Salmanabadi, Dorvar, & Notash, 2015). The structural diversity of these compounds underscores their potential for further chemical modifications and applications.

Scientific Research Applications

Synthesis Approaches The compound 2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has been an area of interest in synthetic chemistry. Notably, it is structurally related to tetrahydroimidazoisoquinolines and tetrahydroimidazoquinolines, which can be efficiently prepared from isoquinoline and quinoline derivatives. Such compounds are obtained through C-alkylation, C-acylation, or C-phosphonylation–condensation of the fused dihydroimidazoles, demonstrating their versatility in chemical reactions (Jones, Smallridge, & Chapleo, 1990).

Chemical Reactions and Derivatives The compound's derivatives exhibit interesting reactivity, such as when 1,3-dioxoimidazo[1,5-b]isoquinolinium bromides react with nucleophiles. These reactions yield various adducts, including 5-substituted imidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones. Moreover, certain adducts can undergo further transformations, like hydrolysis to carboxylic acids, showcasing the compound's potential in synthetic organic chemistry (Niopas & Smail, 1991).

Biological Applications Compounds structurally related to this compound have been explored for their biological activities. For instance, some derivatives have been tested for their antibacterial activities against various bacterial strains, indicating potential applications in the medical field. These findings highlight the importance of such compounds in the development of new therapeutic agents (Osarumwense, 2022).

properties

IUPAC Name

2-methyl-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-13-11(15)10-6-8-4-2-3-5-9(8)7-14(10)12(13)16/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMMSIBWXESDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC3=CC=CC=C3CN2C1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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